Ranibizumab

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranibizumab (Lucentis®) is a recombinant humanized IgG1 monoclonal antibody fragment that binds to and inhibits vascular endothelial growth factor A (VEGF-A) . It is used to treat serious eye conditions such as age-related macular degeneration, macular edema, diabetic retinopathy . It is also used to manage and treat neovascular age-related macular degeneration, macular edema following retinal vein occlusion, diabetic macular edema, myopic choroidal neovascularization, and diabetic retinopathy .

Synthesis Analysis

Ranibizumab is produced in Escherichia coli based systems, which are favored hosts for recombinant protein expression . The production process involves optimization of parameters such as post-induction temperature, post-induction time, inducer concentration, agitation speed, media pH, and cell density at induction time .Molecular Structure Analysis

The amino acid sequence of Ranibizumab is identical to that of reference products, and post-translational modification profiles and higher order structures of Ranibizumab were shown to be indistinguishable from the reference products .Chemical Reactions Analysis

Ranibizumab binds to the receptor binding site of active forms of VEGF-A, including the biologically active, cleaved form of this molecule, VEGF110 . It controls the formation of new blood vessels under the retina .Physical And Chemical Properties Analysis

Ranibizumab has a molecular formula of C2158H3282N562O681S12 and a molecular weight of 48379.16 . It is stored at -80°C for long term .Future Directions

The future of Ranibizumab lies in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways . The FDA has approved Byooviz (ranibizumab-nuna) as the first biosimilar to Lucentis (ranibizumab injection) for the treatment of several eye diseases .

properties

CAS RN |

347396-82-1 |

|---|---|

Product Name |

Ranibizumab |

Molecular Formula |

C2158H3282N562O681S12 |

Molecular Weight |

48379.16 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

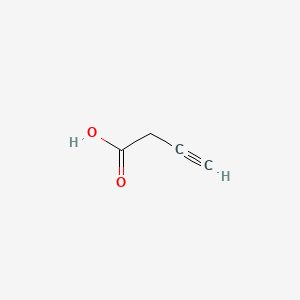

![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)